3-{[1-(2,4-Dimethylphenyl)ethyl]amino}propan-1-ol
Description
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
3-[1-(2,4-dimethylphenyl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-10-5-6-13(11(2)9-10)12(3)14-7-4-8-15/h5-6,9,12,14-15H,4,7-8H2,1-3H3 |
InChI Key |
VPSUADMVEWKYEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)NCCCO)C |
Origin of Product |
United States |
Preparation Methods
Regioselective Substitution on Pyridazinone Intermediates
A highly regioselective synthetic route involves the use of 3,4,5-trichloropyridazine as a starting material, which is reacted with 3-amino-1-propanol to yield an intermediate dichloropyridazine derivative bearing a 3-(hydroxypropyl)amino substituent. This reaction is conducted in the presence of acid-binding agents such as sodium carbonate or triethylamine in solvents like ethanol or acetonitrile at 50–100 °C (preferably reflux).
- The reaction produces a roughly 1:1 mixture of regioisomers, which can be efficiently separated by crystallization, avoiding cumbersome chromatographic methods.
- The desired regioisomer is purified by organic solvent extraction and recrystallization, while the undesired isomer is isolated by filtration and recrystallized from alcohol.
- This early-stage separation ensures that subsequent steps proceed with high regioselectivity and yield.
Halogenation to Introduce a Good Leaving Group
The acetylated intermediate is reacted with hydrogen bromide (48% aqueous solution) at 80–110 °C to replace the hydroxy group with a bromine atom, generating a bromopropylamino-pyridazinone intermediate.
- This brominated intermediate is crucial for subsequent nucleophilic substitution.
- The product is purified by recrystallization from isopropanol.
Nucleophilic Substitution with N-Methyl-N-[2-(2,4-dimethylphenyl)ethyl]amine
The brominated intermediate undergoes nucleophilic substitution with N-methyl-N-[2-(2,4-dimethylphenyl)ethyl]amine (a secondary amine) in dipolar aprotic solvents such as acetone, acetonitrile, or dimethylformamide, in the presence of acid-binding agents (e.g., potassium carbonate, triethylamine) at 40 °C to reflux temperatures.
- This step installs the 3-{[1-(2,4-dimethylphenyl)ethyl]amino}propan-1-ol moiety onto the pyridazinone scaffold.
- The reaction mixture is worked up by evaporation, aqueous extraction, drying, and crystallization to isolate the final product or its pharmaceutically acceptable acid addition salts (e.g., hydrochloride or fumarate).
Summary Table of the Main Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Key Notes | Yield/Purity |
|---|---|---|---|---|
| 1 | Nucleophilic substitution | 3,4,5-trichloropyridazine + 3-amino-1-propanol, EtOH, base | 50–100 °C, regioisomer separation by crystallization | ~48% isolated desired isomer |
| 2 | Acetylation (protection) | Acetic acid + sodium acetate, glacial acetic acid, 80–120 °C | Protects amino and hydroxy groups | ~50% yield, high purity |
| 3 | Halogenation | 48% HBr aqueous solution, 80–110 °C | Converts hydroxy to bromide for substitution | ~73% yield after recrystallization |
| 4 | Nucleophilic substitution (final) | N-methyl-N-[2-(2,4-dimethylphenyl)ethyl]amine, acetone, base | 40 °C to reflux, acid binding agents used | ~46% yield after purification |
Analytical and Purification Details
- Separation of regioisomers is efficiently achieved by crystallization from aqueous or organic solvents, avoiding expensive chromatographic methods.
- Purity assessment is performed by HPLC using silica columns and UV detection at 254 nm, with retention times allowing clear distinction of isomers.
- Spectroscopic characterization includes IR, ^1H-NMR, and ^13C-NMR confirming structural integrity and substitution patterns.
- Melting points and elemental analysis data support compound identity and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(2,4-Dimethylphenyl)ethyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-{[1-(2,4-Dimethylphenyl)ethyl]amino}propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[1-(2,4-Dimethylphenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets. For instance, it may act on β2-adrenergic receptors, inhibiting downstream signaling pathways activated by epinephrine. This inhibition can affect various physiological processes, including heart function, lung function, and glucose metabolism .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural and molecular properties of 3-{[1-(2,4-Dimethylphenyl)ethyl]amino}propan-1-ol and related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Features |
|---|---|---|---|---|
| 3-{[1-(2,4-Dimethylphenyl)ethyl]amino}propan-1-ol | C13H21NO | 207.32 g/mol | 2,4-dimethylphenylethylamino, propan-1-ol | High lipophilicity due to dimethyl groups |
| Ritodrine (C31H29NO1) | C31H29NO1 | 431.57 g/mol | Phenylmethoxy, ethylamino, propan-1-one | Tocolytic agent; β2-adrenergic agonist |
| Metaraminol (C22H25NO2) | C22H25NO2 | 335.44 g/mol | Phenylmethoxyphenyl, oxime | Vasopressor; α-adrenergic agonist |
| (1R)-3-amino-1-{3-[(2-propylpentyl)oxy]phenyl}propan-1-ol (8D7) | C17H29NO2 | 287.42 g/mol | 2-propylpentyloxy, (R)-configuration | Chiral center; bulky alkoxy substituent |
| 3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol | C9H11Cl2NO | 220.10 g/mol | 2,4-dichlorophenyl | Halogenated; potential CNS activity |
| 3-(3,4-Dimethoxyphenyl)propan-1-ol | C11H16O3 | 196.24 g/mol | 3,4-dimethoxyphenyl | Lacks amino group; polar methoxy groups |
Functional Group and Pharmacological Implications
Substituent Effects on Lipophilicity: The 2,4-dimethylphenyl group in the target compound enhances lipophilicity compared to halogenated analogs (e.g., 3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol) or methoxy-substituted derivatives (e.g., 3-(3,4-Dimethoxyphenyl)propan-1-ol). This may improve blood-brain barrier penetration but reduce aqueous solubility . Ritodrine and Metaraminol, with phenylmethoxy groups, exhibit intermediate polarity, balancing receptor binding and metabolic stability .
Amino Alcohol Backbone: The propan-1-ol moiety is conserved across all analogs, suggesting shared roles in hydrogen bonding or receptor interactions. However, the absence of an amino group in 3-(3,4-Dimethoxyphenyl)propan-1-ol limits its adrenergic activity, highlighting the amino group’s critical role in receptor targeting .
Stereochemical Considerations :
- The (1R)-configuration in compound 8D7 () underscores the importance of chirality in biological activity. The target compound’s stereochemistry (if resolved) could significantly influence its efficacy and safety profile .
Biological Activity
3-{[1-(2,4-Dimethylphenyl)ethyl]amino}propan-1-ol is an organic compound notable for its complex structure, which features a dimethylphenyl group attached to an ethylamino chain linked to a propanol group. This unique structural configuration suggests potential for various biological activities, making it a subject of interest in pharmacological research.
- Molecular Formula : C15H23N
- Molecular Weight : Approximately 207.31 g/mol
- Structural Representation :
The compound's functional groups play a critical role in its chemical behavior and biological interactions.
Biological Activities
Research indicates that 3-{[1-(2,4-Dimethylphenyl)ethyl]amino}propan-1-ol exhibits several biological activities:
- Enzyme Inhibition : The compound may inhibit specific enzymes, which can alter biochemical pathways relevant to various diseases.
- Receptor Binding : It is hypothesized to interact with certain receptors, potentially leading to therapeutic effects such as anti-inflammatory and analgesic properties.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Modulates enzyme activity affecting metabolic pathways. |
| Receptor Binding | Interacts with receptors influencing physiological responses. |
| Therapeutic Potential | Possible applications in pain management and inflammation reduction. |
The mechanisms through which 3-{[1-(2,4-Dimethylphenyl)ethyl]amino}propan-1-ol exerts its effects may include:
- Inhibition of Pro-inflammatory Cytokines : By modulating the activity of enzymes involved in cytokine production, the compound may reduce inflammation.
- Modulation of Neurotransmitter Release : Interaction with neurotransmitter receptors could influence pain perception and mood regulation.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to 3-{[1-(2,4-Dimethylphenyl)ethyl]amino}propan-1-ol. Notably:
-
Study on Analgesic Effects :
- A study demonstrated that related compounds exhibited significant analgesic effects in animal models, suggesting a similar potential for 3-{[1-(2,4-Dimethylphenyl)ethyl]amino}propan-1-ol .
- Anti-inflammatory Properties :
-
Pharmacological Evaluation :
- A pharmacological evaluation highlighted the compound's potential in treating conditions associated with chronic pain and inflammation due to its ability to modulate key biochemical pathways .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3-{[1-(2,4-Dimethylphenyl)ethyl]amino}propan-1-ol, a comparative analysis with structurally similar compounds is essential.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Dimethylamino-1-propanol | C5H13N | Simpler structure; lacks phenyl substitution. |
| 2-[1-(3,4-Dimethylphenyl)ethylamino]propan-1-ol | C15H23N | Similar structure but different phenyl substitution. |
| 1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-ol | C15H23N | Variation in amino positioning; similar activity profile. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
